

An In-Depth Technical Guide to the Elemental Properties and Characteristics of Strontium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium (Sr), an alkaline earth metal with atomic number 38, exhibits a unique combination of physical, chemical, and biological properties that have garnered significant interest across various scientific disciplines. Its chemical similarity to calcium allows for its participation in biological processes, most notably in bone metabolism, making it a subject of intensive research in drug development for osteoporosis and other bone-related disorders. This technical guide provides a comprehensive overview of the core elemental properties of **strontium**, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways in bone physiology. All quantitative data are presented in structured tables for ease of comparison.

Core Elemental Properties

Strontium is a soft, silvery-white to yellowish metallic element that is highly reactive.[1] It rapidly forms a dark oxide layer upon exposure to air.[1] Its properties are largely intermediate between its neighbors in the periodic table, calcium and barium.[1]

Atomic and Physical Properties

The fundamental atomic and physical characteristics of **strontium** are summarized in the tables below. These properties are crucial for understanding its behavior in chemical reactions



and biological systems.

Table 1: Atomic Properties of **Strontium**

Property	Value	
Atomic Number	38[2]	
Atomic Mass	87.62 u[3]	
Electron Configuration	[Kr] 5s ² [3]	
Oxidation States	+2[3]	
Electronegativity (Pauling Scale)	0.95[4]	
Ionization Energies	1st: 549.5 kJ/mol, 2nd: 1064.2 kJ/mol[5]	
Atomic Radius	245 pm[4]	
Covalent Radius	191 pm[4]	
Ionic Radius (Sr ²⁺)	118 pm[6]	

Table 2: Physical Properties of **Strontium**

Value	
777 °C (1050 K)[3]	
1382 °C (1655 K)[7]	
2.64 g/cm ³ [3]	
Face-centered cubic[4]	
Solid[3]	
Silvery-white, yellowish[1]	
1.5[7]	

Chemical Properties and Reactivity



Strontium is a highly reactive alkaline earth metal.[1] It readily reacts with water to form **strontium** hydroxide and hydrogen gas.[8] When ignited in air, it burns with a characteristic bright crimson flame, a property utilized in pyrotechnics.[3][8] Due to its high reactivity, it must be stored under a liquid hydrocarbon to prevent oxidation.[8] In its compounds, **strontium** almost exclusively exists in the +2 oxidation state as the Sr²⁺ ion.[9]

Table 3: Chemical Properties of Strontium

Property	Value/Description	
Standard Electrode Potential (Sr ²⁺ /Sr)	-2.89 V[1]	
Common Compounds	Strontium carbonate (SrCO ₃), Strontium nitrate (Sr(NO ₃) ₂), Strontium sulfate (SrSO ₄), Strontium chloride (SrCl ₂), Strontium oxide (SrO)[3][10]	
Reactivity with Water	Vigorous reaction to form Sr(OH) ₂ and H ₂ [8]	
Reactivity with Air	Rapidly forms a yellow oxide layer (SrO)[9]	
Flame Test Color	Bright Red/Crimson[3]	

Isotopes

Naturally occurring **strontium** is a mixture of four stable isotopes.[9] In addition, a number of radioactive isotopes exist, with **Strontium**-90 being of particular significance due to its presence in nuclear fallout and its long half-life. The isotopic ratios of **strontium**, particularly ⁸⁷Sr/⁸⁶Sr, are widely used in geological dating and archaeological provenance studies.[11]

Table 4: Stable Isotopes of **Strontium**

Isotope	Natural Abundance (%)	
⁸⁴ Sr	0.56[9]	
⁸⁶ Sr	9.86[12]	
⁸⁷ Sr	7.00[12]	
⁸⁸ Sr	82.58[12]	



Table 5: Key Radioactive Isotopes of Strontium

Isotope	Half-life	Primary Application/Significance
⁸⁹ Sr	50.5 days	Treatment of bone cancer pain[13]
⁹⁰ Sr	28.9 years	By-product of nuclear fission, used in radioisotope thermoelectric generators[13] [14]

Experimental Protocols for Strontium Analysis

The accurate quantification of **strontium** in various matrices is essential for research and clinical applications. Below are detailed methodologies for key experiments.

Determination of Total Strontium in Biological Samples (Bone, Serum, Urine)

Methodology: Zeeman Atomic Absorption Spectrometry (ZAAS)

This method is suitable for determining **strontium** concentrations in biological matrices with high sensitivity and specificity.

- · Sample Preparation:
 - Serum: Dilute samples 1:4 with a Triton X-100-HNO₃ mixture.[12]
 - Urine: Dilute samples 1:20 with nitric acid (HNO₃).[12]
 - Bone Tissue: Digest bone samples with concentrated nitric acid in sealed polytetrafluoroethylene (Teflon) tubes.[12]
 - Soft Tissues: Dissolve tissue samples in a tetramethylammonium hydroxide (TMAH) solution.[12]



- Instrumentation: A Zeeman atomic absorption spectrometer equipped with a graphite furnace and an autosampler is used.
- Calibration: For serum and urine, matrix-matched calibration curves are prepared. For bone and tissue digests, aqueous calibrators are used.[12]
- Analysis: The prepared samples and standards are introduced into the graphite furnace, where they are atomized. The absorbance of light by the **strontium** atoms at a specific wavelength (typically 460.7 nm) is measured and is proportional to the **strontium** concentration. The Zeeman background correction is employed to minimize spectral interferences.

Determination of Radiostrontium (90Sr) in Water Samples

Methodology: EPA Method 905.0 (Modified)

This protocol outlines the separation and quantification of ⁹⁰Sr in drinking water, a critical analysis for environmental monitoring.

Principle: Stable strontium carrier is added to the water sample. Strontium-90 and its daughter nuclide, Yttrium-90 (⁹⁰Y), are co-precipitated as carbonates. A series of precipitation and separation steps are used to remove interfering radionuclides. The ⁹⁰Sr activity is determined by counting the beta emission from its progeny, ⁹⁰Y, after it has reached secular equilibrium.[11]

Procedure:

- Sample Collection and Preservation: Collect a representative water sample and acidify with concentrated HNO₃ to a pH <2.
- Initial Precipitation: Add a known amount of stable **strontium** carrier to the sample.
 Precipitate **strontium** and other alkaline earths as carbonates by adding sodium carbonate.[11]
- Nitrate Precipitation: Dissolve the carbonate precipitate in nitric acid. Precipitate
 strontium nitrate using fuming nitric acid to separate it from calcium.[11]



- Interference Removal: Remove barium and radium by precipitating them as chromates.
 [11]
- Yttrium-90 Separation: Precipitate iron hydroxide to remove the initially present ⁹⁰Y.
- **Strontium** Precipitation and Ingrowth: Precipitate the purified **strontium** as **strontium** carbonate, which is then filtered, dried, and weighed to determine the chemical yield. Allow the precipitate to stand for at least two weeks to allow for the ingrowth of ⁹⁰Y.[15]
- Yttrium-90 Milking and Counting: After the ingrowth period, dissolve the **strontium** carbonate and precipitate yttrium hydroxide. Convert the yttrium hydroxide to yttrium oxalate, which is then mounted on a planchet and counted using a low-background gasflow proportional counter or a liquid scintillation counter.[11][15]
- Calculation: The activity of ⁹⁰Sr is calculated from the measured activity of ⁹⁰Y, taking into account the chemical yield and counting efficiency.

Strontium Isotope Ratio (87Sr/86Sr) Analysis in Geological and Biological Samples

Methodology: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

This technique provides high-precision measurements of **strontium** isotope ratios, which are invaluable for provenance studies in geology and archaeology.

- Sample Digestion:
 - Carbonates (e.g., shells, foraminifera): Dissolve in weak acids like acetic acid or dilute nitric acid.
 - Silicates (e.g., rocks, minerals): Digest using a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in a clean laboratory environment.
 - Biological Tissues (e.g., bone, teeth): Clean the samples to remove contaminants. For bone, the inorganic fraction can be extracted by ashing followed by acid digestion. For tooth enamel, mechanical cleaning followed by acid dissolution is common.



Strontium Separation:

- Use ion-exchange chromatography to separate **strontium** from the sample matrix.
 Eichrom Sr-spec™ resin is commonly used for its high selectivity for **strontium**.[6][16]
- The sample is loaded onto the column in a nitric acid medium. Interfering elements are washed from the column, and then **strontium** is eluted with a dilute nitric acid solution.[16]
- Mass Spectrometry:
 - The purified **strontium** fraction is introduced into a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[6]
 - The instrument simultaneously measures the ion beams of the different **strontium** isotopes.
 - The ⁸⁷Sr/⁸⁶Sr ratio is corrected for instrumental mass bias using the stable ⁸⁶Sr/⁸⁸Sr ratio.
- Data Reporting: Results are reported as the ⁸⁷Sr/⁸⁶Sr ratio. Accuracy and precision are monitored by analyzing certified reference materials (e.g., NIST SRM 987).[6]

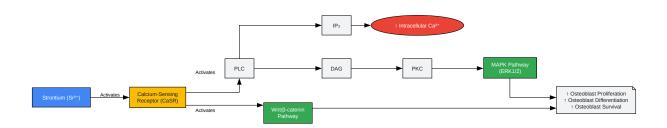
Strontium in Biological Systems and Signaling Pathways

Due to its chemical similarity to calcium, **strontium** can be incorporated into bone.[6] This property is the basis for the therapeutic use of **strontium** compounds, such as **strontium** ranelate, in the treatment of osteoporosis.[17] **Strontium** exerts a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. These effects are mediated through the modulation of several key signaling pathways.

Signaling Pathways in Osteoblasts (Bone Formation)

Strontium promotes the proliferation, differentiation, and survival of osteoblasts through the activation of multiple signaling pathways.



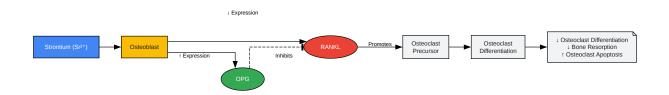


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Caption: **Strontium** signaling in osteoblasts promoting bone formation.

Signaling Pathways in Osteoclasts (Bone Resorption)

Strontium inhibits the differentiation and activity of osteoclasts and promotes their apoptosis, thereby reducing bone resorption.



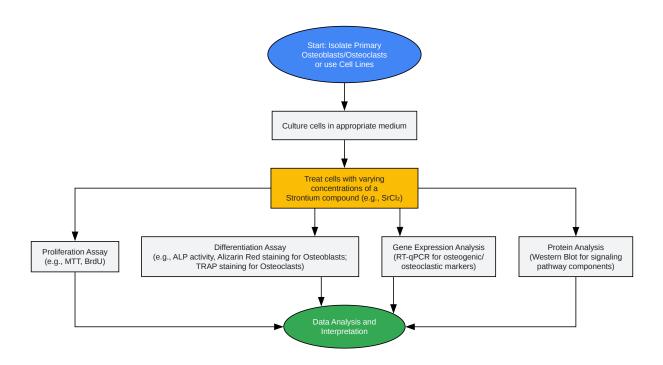
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Caption: **Strontium**'s inhibitory effect on osteoclast differentiation.

Experimental Workflow for Assessing Strontium's Effects on Bone Cells



A typical workflow to investigate the biological effects of **strontium** on bone cells in vitro is outlined below.



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Caption: In vitro workflow for evaluating **strontium**'s effects on bone cells.

Conclusion

Strontium's unique elemental properties, particularly its chemical resemblance to calcium, position it as a significant element of interest in both fundamental and applied sciences. Its role in bone metabolism has paved the way for therapeutic applications, and ongoing research continues to unravel the intricate molecular mechanisms underlying its biological effects. The



standardized experimental protocols and a clear understanding of its signaling pathways, as outlined in this guide, are fundamental for advancing research and development in this field.

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